molecular formula C15H22FN3O3 B193882 N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide CAS No. 333753-67-6

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide

Cat. No.: B193882
CAS No.: 333753-67-6
M. Wt: 311.35 g/mol
InChI Key: VKPSVASMDWRRJS-ZDUSSCGKSA-N
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Description

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide typically involves multiple steps, starting with the preparation of the fluoro-substituted phenylamine. This is followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The final step involves the coupling of the intermediate with acetic anhydride under controlled conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses or applications.

Scientific Research Applications

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and morpholine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2-hydroxypropyl]acetamide
  • N-[(2R)-3-[[3-Fluoro-4-(4-pyrrolidinyl)phenyl]amino]-2-hydroxypropyl]acetamide

Uniqueness

N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide stands out due to the presence of the morpholine ring, which imparts unique physicochemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-11(20)17-9-13(21)10-18-12-2-3-15(14(16)8-12)19-4-6-22-7-5-19/h2-3,8,13,18,21H,4-7,9-10H2,1H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSVASMDWRRJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443864
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333753-67-6
Record name Linezolid descarbonyl (R)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333753676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINEZOLID DESCARBONYL (R)-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7FFZ7MPB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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